Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate

Catalog No.
S11434512
CAS No.
M.F
C16H17N5O4
M. Wt
343.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,...

Product Name

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate

IUPAC Name

ethyl 4-[[2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]benzoate

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

InChI

InChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)19-13(22)7-11-8-21-16(17-9-18-21)20-14(11)23/h3-6,9,11H,2,7-8H2,1H3,(H,19,22)(H,17,18,20,23)

InChI Key

YMFLPHARSADMSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CN3C(=NC=N3)NC2=O

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is a synthetic compound characterized by a complex structure that includes a triazole and pyrimidine moiety. It has a molecular formula of C18H20N4O3 and a molecular weight of 343.34 g/mol. The compound features an ethyl ester group linked to an amino-acetyl derivative of a 5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine skeleton, which contributes to its potential biological activity and therapeutic applications .

Typical for esters and amides. Notably, it can participate in hydrolysis reactions to yield the corresponding acid and alcohol. Additionally, the triazole ring can be involved in nucleophilic substitutions or cycloaddition reactions due to its electron-rich nature. The presence of the hydroxyl group on the triazole enhances its reactivity, allowing for further derivatization and functionalization in synthetic pathways.

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine framework have been reported to exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate may possess similar activities due to its structural components that interact with biological targets. Research indicates that derivatives of this compound can inhibit specific enzymes or modulate receptor activities, which are crucial for therapeutic effects against various diseases .

The synthesis of Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Acetylation: The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Esterification: The final step involves esterification of the carboxylic acid with ethanol under acidic conditions to yield the desired ethyl ester product.

These steps may vary based on specific reagents and conditions used to optimize yield and purity .

Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate has potential applications in pharmaceuticals as a lead compound for drug development targeting various diseases such as cancer and infections. Its unique structure allows it to serve as a scaffold for further modifications leading to more potent derivatives. Additionally, it may be explored in agricultural chemistry for its possible protective effects against plant pathogens.

Interaction studies involving Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate focus on its binding affinity with biological macromolecules like proteins or nucleic acids. Techniques such as molecular docking simulations and in vitro binding assays are commonly employed to evaluate these interactions. Preliminary studies suggest that this compound may interact with specific enzymes or receptors relevant to disease pathways.

Several compounds share structural features with Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Methyl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoatePyrrolo-pyrimidine structureAntimicrobial
2-Ethyl-5,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidineDimethylated triazoleAnticancer
3-Ethyl-6-phenyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1-thiadiazin]Thiadiazin moietyAntibacterial

Uniqueness: The defining characteristic of Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate is its combination of the hydroxylated triazole with an acetylated amino group linked to an ethyl benzoate moiety. This specific arrangement may enhance solubility and bioavailability compared to other related compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

343.12805404 g/mol

Monoisotopic Mass

343.12805404 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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